Ethylenediaminetetra(methylenephosphonic acid)

Description

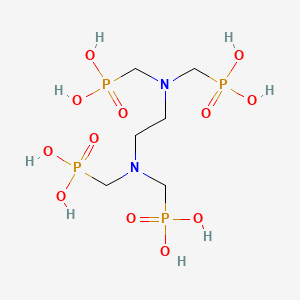

Ethylenediamine Tetramethylenephosphonic Acid (EDTMP) is a polyphosphonic acid analog of ethylenediaminetetraacetic acid (EDTA), where carboxylic acid groups are replaced by phosphonic acid moieties. Structurally, EDTMP coordinates metal ions via two nitrogen atoms and four oxygen atoms from phosphonate groups, forming stable six-coordinated complexes (Figure 1 in ) . It is commonly used as a disodium salt due to its high water solubility and stability .

Structure

3D Structure

Properties

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRPXJGHKJRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N2O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061689 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1429-50-1, 15142-96-8, 22036-77-7, 61827-49-4 | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylenedinitrilo)-tetramethylenephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masquol P 430NA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015142968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022036777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetra(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEXIDRONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CP8RSX7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions

-

Molar Ratios : 1:4:4 (ethylenediamine:formaldehyde:phosphorous acid).

-

Acid Catalyst : 37% HCl (50–100 mL per 0.1 mol ethylenediamine).

-

Workup : Ethanol-induced precipitation yields white crystalline EDTMP (70–85% yield).

Mechanistic Insights

Phosphorous acid acts as both a reactant and catalyst, facilitating the formation of methylenephosphonic bridges. FT-IR and NMR analyses confirm the presence of P–O–C (1040 cm⁻¹) and N–CH₂–P (δ 3.53 ppm in ¹H NMR) groups.

Industrial-Scale Production Methods

Industrial protocols emphasize scalability and purity, often producing sodium or calcium salts for enhanced solubility.

Example Process (Patent CN1091744A)

| Parameter | Specification |

|---|---|

| Phosphorous Acid | 755 g (7.3 mol) |

| HCl (37%) | 1.2 L |

| Ethylenediamine | 271 g (3.0 mol) |

| Formaldehyde (37%) | 902 mL (12.0 mol) |

| Reflux Duration | 22–24 hours |

| Yield | 70% (607 g) |

| Melting Point | 216–217°C (decomposition) |

Post-reflux, the mixture is vacuum-filtered, washed with water, and dried. Recrystallization from hot HCl/water further purifies the product.

Purification and Recrystallization Techniques

Crude EDTMP contains residual reactants (≤5% impurities), necessitating recrystallization for pharmaceutical use.

Recrystallization Protocol

-

Dissolve crude EDTMP in NH₄OH (pH 10–12).

-

Precipitate with 3N HCl under reflux (100°C).

-

Filter and wash with cold water.

Impact of Recrystallization Cycles

| Cycles | Impurity Level (%) | Melting Point (°C) |

|---|---|---|

| 0 | 5.81 | 214–215 |

| 1 | 2.05 | 215–217 |

| 3 | 0.10 | 217–218 |

Recrystallization reduces phosphonic acid byproducts (e.g., iminodimethylene phosphonic acid) via selective solubility in hot acidic media.

Salt Formation and Radiolabeling Optimization

EDTMP’s sodium-calcium salt is critical for radiopharmaceutical kits (e.g., ¹⁷⁷Lu-EDTMP).

Salt Preparation

| Component | Quantity |

|---|---|

| EDTMP | 35 mg |

| CaCO₃ | 5.72 mg (0.143 mM) |

| ¹⁷⁷LuCl₃ | 100 mCi (0.2 mL) |

| Incubation Time | 30 minutes |

| Labeling Efficiency | >99% |

Adjusting pH to 7.0 with NaOH ensures optimal chelation. The lyophilized kit retains >99% radiochemical purity for 48 hours at room temperature.

Comparative Analysis of Synthesis Methods

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Standard Mannich | 70 | 95 | Short reflux (4 hours) |

| Patent CN1091744A | 85 | 99.9 | Scalable, low impurities |

| Double Recrystallized | 60 | 99.9 | Pharmaceutical-grade |

The patent method’s extended reflux (24 hours) improves conversion but requires energy-intensive heating.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

EDTMP undergoes various chemical reactions, including:

Chelation: EDTMP forms stable complexes with metal ions, making it an effective chelating agent.

Thermal Decomposition: The decomposition of EDTMP involves the breaking of P-C bonds and the repulsion between phosphonic acid groups.

Common Reagents and Conditions

Thermal Decomposition: The decomposition of EDTMP can be studied using ab initio molecular dynamics simulations to understand the ease of breaking P-C bonds.

Major Products Formed

Scientific Research Applications

Radiopharmaceutical Applications

1.1 Bone Pain Palliation

EDTMP is primarily recognized for its use in radiopharmaceuticals aimed at alleviating bone pain associated with metastatic cancer. The most notable compounds derived from EDTMP are:

- 153Sm-EDTMP (Lexidronam) : This compound has been extensively studied and utilized for the treatment of painful bone metastases. Clinical trials demonstrate that a single dose of 1.0 mCi/kg significantly improves pain relief, with a response rate ranging from 65% to 86% in various studies .

- 177Lu-EDTMP : This newer agent has shown comparable efficacy to 153Sm-EDTMP in clinical settings. Studies indicate an 80% rate of pain reduction in patients treated with 177Lu-EDTMP, making it a viable alternative for those requiring bone pain management .

1.2 Comparative Studies

A comparative analysis of 153Sm-EDTMP and 177Lu-EDTMP revealed similar therapeutic efficacy but highlighted the advantages of using 177Lu due to its longer half-life and potentially reduced side effects . Both agents have demonstrated significant improvements in quality of life metrics, such as mobility and overall performance scores in patients receiving treatment .

Chemical Properties and Mechanisms

2.1 Chelating Properties

EDTMP functions effectively as a chelating agent, binding to metal ions and preventing scale formation in various industrial applications. Its anti-corrosion properties are reported to be 3–5 times more effective than those of inorganic polyphosphonates . This makes it particularly useful in:

- Water Treatment : EDTMP is utilized as an antiscaling agent in water systems, effectively reducing mineral deposits that can lead to system inefficiencies.

Case Studies

3.1 Clinical Trials of 153Sm-EDTMP

A dose-controlled study involving 114 patients with painful bone metastases demonstrated that a dose of 1.0 mCi/kg resulted in statistically significant pain relief compared to lower doses . Notably, female patients with breast cancer exhibited the most pronounced improvements, suggesting potential gender-specific responses to treatment.

3.2 Efficacy of 177Lu-EDTMP

In another study focusing on 177Lu-EDTMP, researchers found that patients experienced substantial pain relief lasting over four months post-treatment . This underscores the compound's effectiveness as a palliative care option for individuals suffering from severe bone pain due to metastatic disease.

Summary Table of EDTMP Applications

| Application | Compound | Efficacy Rate | Key Findings |

|---|---|---|---|

| Bone Pain Palliation | 153Sm-EDTMP | 65%-86% | Significant pain relief; effective at doses ≥1.0 mCi/kg |

| Bone Pain Palliation | 177Lu-EDTMP | ~80% | Comparable efficacy; longer half-life than Sm-153 |

| Water Treatment | EDTMP | N/A | Superior anti-corrosion properties; effective at high temperatures |

Mechanism of Action

EDTMP exerts its effects primarily through chelation. It targets metal ions and forms stable complexes, which can inhibit corrosion and scale formation. In medical applications, EDTMP-based radiopharmaceuticals target areas of high bone turnover, such as metastatic bone lesions, and deliver localized radiation to relieve pain .

Comparison with Similar Compounds

Clinical Findings :

- $^{153}$Sm-EDTMP combined with $^{99m}$Tc-MDP increases pain relief duration from 4 weeks (EDTMP alone) to 8 weeks, demonstrating synergistic effects .

Radiopharmaceutical Performance and Stability

Radiolabeling Efficiency

- $^{177}$Lu-EDTMP kits achieve >98% labeling yield regardless of salt form (Na$^+$ or Na$^+$/Ca$^{2+}$) .

| Radionuclide | EDTMP Salt Form | Labeling Yield (%) |

|---|---|---|

| $^{177}$Lu | Na-EDTMP | 99.54 |

| $^{177}$Lu | Na/Ca-EDTMP | 99.41 |

Biodistribution and Dosimetry

Biological Activity

Bone-Seeking Properties

EDTMP demonstrates high affinity for bone mineral, allowing it to effectively deliver radioisotopes to areas of increased bone turnover, such as metastatic lesions. When labeled with various beta-emitting lanthanides, EDTMP shows significant skeletal uptake:

| Radiopharmaceutical | Skeletal Uptake (%) |

|---|---|

| 177Lu-EDTMP | 70 ± 2.4 |

| 153Sm-EDTMP | 58.5 ± 2.8 |

| 90Y-EDTMP | 45 ± 2.1 |

| 166Ho-EDTMP | 36 ± 2.1 |

These labeled compounds exhibit good renal clearance and rapid blood clearance, with low uptake in soft tissues .

Therapeutic Efficacy

153Sm-EDTMP has been the most widely studied and clinically used form of EDTMP-based radiopharmaceuticals. Its efficacy in pain palliation for bone metastases has been demonstrated in numerous studies:

- A study of 370 consecutive 153Sm-EDTMP treatments reported clinical benefit in 55.0% of cases at 30 days post-treatment .

- Another study showed an overall response rate of 85%, with 46% of patients achieving complete response .

- Efficacy varies by cancer type, with breast and prostate cancers showing better response rates:

| Cancer Type | Benefit at 30 Days (%) |

|---|---|

| Breast | 62 |

| Prostate | 58 |

| Lung | 6 |

| Others | 38 |

EDTMP-based radiopharmaceuticals work through two primary mechanisms:

- Bone targeting: EDTMP binds to areas of increased bone turnover, typically near tumor sites.

- Radiation-induced cell death: The radioisotope carried by EDTMP emits beta particles, causing DNA damage in nearby tumor cells .

Safety Profile

153Sm-EDTMP has shown a favorable safety profile:

- Myelosuppression is the primary side effect, but it is generally mild and reversible.

- In a study of 300 patients, no significant weight loss or other toxicities were observed .

Comparative Studies

Recent research has focused on comparing 153Sm-EDTMP with newer radiopharmaceuticals:

- A clinical trial comparing 177Lu-EDTMP and 153Sm-EDTMP found similar efficacy:

| Parameter | 177Lu-EDTMP | 153Sm-EDTMP |

|---|---|---|

| Overall Pain Relief | 80% | 75% |

| Complete Response | 50% | 33.33% |

| Partial Response | 41.67% | 58.33% |

Both compounds significantly improved quality of life metrics, including ECOG, Karnofsky, and EORTC scores .

Future Directions

While EDTMP remains an important chelating agent, research is ongoing to develop improved compounds:

- DOTMP, a related chelating agent, has shown higher bone binding affinity in animal studies, potentially allowing for more efficient delivery of radioisotopes .

- New manufacturing methods for Samarium-153 have demonstrated a 30-fold reduction in long-lived radioactive impurities, which may improve the safety profile of future radiopharmaceuticals .

Q & A

Q. What methodologies reconcile discrepancies between in vitro stability assays and in vivo efficacy of EDTMP complexes?

- Methodological Answer: Conduct parallel studies under simulated physiological conditions (e.g., serum incubation) and correlate with in vivo results. Use mechanistic modeling to identify rate-limiting steps (e.g., plasma protein binding). Publish raw datasets with detailed protocols to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.